molecular formula C7H17N4O2+ B1237375 (2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate

(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate

Cat. No.: B1237375
M. Wt: 189.24 g/mol
InChI Key: NTNWOCRCBQPEKQ-YFKPBYRVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate is the zwitterionic form of N(omega)-methyl-L-arginine in which the imino nitrogen has been protonated. It is a conjugate acid of a N(omega)-methyl-L-arginine zwitterion.

Scientific Research Applications

Application in Food and Living Organisms

Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various compounds including 2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate. These compounds are found in foodstuffs and beverages and are linked to complications in diabetes and some neurodegenerative diseases. MG and its derivatives can be quantified using HPLC or GC methods, highlighting their significance in biological research and food industry (Nemet, Varga-Defterdarović, & Turk, 2006).

Role in Structural Characterization and Anticancer Properties

The compound has been involved in the synthesis of Schiff base organotin(IV) complexes, which show potential as anticancer drugs. These complexes have been structurally characterized and demonstrated significant cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).

High-Pressure Polymorph Studies

In crystallography, a high-pressure polymorph of the amino acid (systematic name: 2-ammonio-4-methylpenta­noate) was reported. This study contributes to understanding the structural behavior of amino acids under varying pressure conditions (Yamashita et al., 2007).

Application in Photodynamic Therapy (PDT)

The compound, known as methylaminolevulinate (MAL), is used in photodynamic therapy for treating actinic keratoses. This application demonstrates its therapeutic potential in dermatology (Babilas et al., 2007).

Synthesis for PET Radiotracer Development

It has been synthesized as a precursor for (2S)-5-amino-2-(2-[18F]fluoropropanamido)-5-oxopentanoic acid, a potential PET radiotracer for tumor imaging. This application is critical in the development of diagnostic tools in oncology (Liu et al., 2017).

Properties

Molecular Formula

C7H17N4O2+

Molecular Weight

189.24 g/mol

IUPAC Name

(2S)-5-[[amino(methylazaniumylidene)methyl]amino]-2-azaniumylpentanoate

InChI

InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/p+1/t5-/m0/s1

InChI Key

NTNWOCRCBQPEKQ-YFKPBYRVSA-O

Isomeric SMILES

C[NH+]=C(N)NCCC[C@@H](C(=O)[O-])[NH3+]

SMILES

C[NH+]=C(N)NCCCC(C(=O)[O-])[NH3+]

Canonical SMILES

C[NH+]=C(N)NCCCC(C(=O)[O-])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate
Reactant of Route 2
(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate
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(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate
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(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate
Reactant of Route 5
(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate
Reactant of Route 6
(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate

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